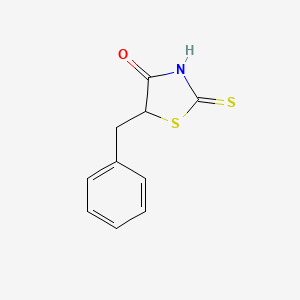
5-Benzyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Benzyl-2-thioxothiazolidin-4-one involves the condensation of aromatic aldehydes with rhodanine under microwave irradiation using glycine as a catalyst . This solvent-free method is environmentally friendly and yields the desired product efficiently. The reaction typically involves mixing benzaldehyde and rhodanine in a 1:1.3 ratio, with glycine as the catalyst, and subjecting the mixture to microwave irradiation at a power of 500 W for 5 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation reactions with aromatic aldehydes to form benzylidene derivatives.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides to form spiro-oxindole derivatives.
Common Reagents and Conditions
Knoevenagel Condensation: Aromatic aldehydes, glycine (catalyst), microwave irradiation.
Cycloaddition: Isatin, l-proline, microwave irradiation.
Major Products Formed
Benzylidene Derivatives: Formed through Knoevenagel condensation.
Spiro-Oxindole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
5-Benzyl-2-thioxothiazolidin-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of PIM kinases, which are involved in regulating cellular processes such as survival, apoptosis, and proliferation . By inhibiting these kinases, the compound can modulate the expression of key proteins and pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Thioxothiazolidin-4-one: Shares the thiazolidine core structure but lacks the benzyl group at the 5-position.
Thiazolidine-2,4-dione: Similar five-membered ring structure but with different substituents at the 2 and 4 positions.
Uniqueness
5-Benzyl-2-thioxothiazolidin-4-one is unique due to the presence of both the benzyl and thioxo groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and exploring novel chemical reactions.
Properties
Molecular Formula |
C10H9NOS2 |
|---|---|
Molecular Weight |
223.3 g/mol |
IUPAC Name |
5-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |
InChI Key |
HEFVAMUJRPNDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















